1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
Description
Propriétés
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-2-16-24-20-9-6-17(7-10-20)8-11-21(23)22-14-12-19(13-15-22)18-4-3-5-18/h6-7,9-10H,2-5,8,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQNAVATUYOLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(=C3CCC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one, often referred to as a novel piperidine derivative, has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one can be described as follows:
- Molecular Formula : C₁₈H₂₃N
- Molecular Weight : 271.38 g/mol
- Functional Groups : Piperidine ring, cyclobutyl group, propoxyphenyl moiety
Research indicates that compounds similar to 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one may interact with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine receptors and possibly influence serotonin pathways.
Dopamine Receptor Interaction
Dopamine receptors, particularly D2 and D4 subtypes, are significant targets in neuropharmacology. Compounds with structural similarities have shown varying degrees of selectivity towards these receptors, influencing their potential use in treating disorders such as schizophrenia and Parkinson's disease.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data on 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is limited, related compounds often exhibit:
- Absorption : Rapid absorption following oral administration.
- Distribution : High volume of distribution indicating extensive tissue binding.
- Metabolism : Hepatic metabolism with potential formation of active metabolites.
- Excretion : Primarily renal excretion of metabolites.
Biological Activity Profiles
Table 1 summarizes the predicted biological activities based on in silico analyses and available empirical data for related compounds.
Case Studies and Experimental Findings
While specific case studies on 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one are scarce, analogous compounds have demonstrated significant biological activities:
Study Example 1: Dopaminergic Modulation
A study involving a structurally related piperidine derivative showed enhanced dopaminergic signaling in animal models, suggesting potential applications in treating mood disorders.
Study Example 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of piperidine derivatives against oxidative stress in neuronal cells, indicating possible therapeutic benefits for neurodegenerative diseases.
Toxicological Considerations
Understanding the safety profile is crucial for any new compound. Preliminary toxicological assessments indicate that modifications to the piperidine structure can influence toxicity levels. In silico predictions suggest that while some derivatives exhibit low toxicity profiles, others may pose risks at higher doses.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one and analogous compounds:
| Compound Name | R₁ (Propanone Position 1) | R₂ (Propanone Position 3) | Key Features & Activities | References |
|---|---|---|---|---|
| Target Compound | 4-Cyclobutylidenepiperidin-1-yl | 4-Propoxyphenyl | - Bicyclic amine (rigidity, basicity) - Ether-linked aryl (lipophilicity) |
[15] |
| 1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one | 4-Cyclobutylphenyl | Dimethylamino | - Less steric bulk at R₁ - Basic dimethylamino group (enhanced solubility) |
[15] |
| 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP) | 4-Methylsulfonylphenyl | Phenylthio, p-tolyl | - Sulfur-containing groups (redox activity) - Antifungal/antibacterial potential |
[3] |
| 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one (Compound 170) | 4-Hydroxyphenyl | 4-Methoxyphenyl | - Antioxidant/antifungal activity - Polar hydroxyl group (lower bioavailability) |
[4] |
| 1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 2,4-Dihydroxyphenyl | 4-Nitrophenyl | - Enone system (conjugated double bond) - Nitro group (electron-withdrawing effects) |
[10] |
| Hesperetin dihydrochalcone 7′-glucoside | 4-(β-d-Glucopyranosyloxy)-2,6-dihydroxyphenyl | 3-Hydroxy-4-methoxyphenyl | - Glycosylation (enhanced water solubility) - Antioxidant properties |
[12] |
| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | 3-Methylphenyl | Methylamino | - Psychoactive potential (e.g., cathinone analogs) - Simplified structure |
[14] |
Key Observations:
Structural Flexibility vs. Rigidity: The target compound’s cyclobutylidenepiperidine introduces steric constraints and rigidity, which may improve receptor binding specificity compared to simpler aryl or alkyl substituents (e.g., dimethylamino in [15]) . In contrast, compounds with glucosyl groups (e.g., hesperetin derivatives) exhibit high solubility but lack the lipophilicity needed for blood-brain barrier penetration .
Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, altering reactivity compared to the electron-donating propoxy group in the target compound .
Bioactivity and Toxicity: Hydroxyphenyl derivatives (e.g., compound 170) show antifungal activity but may suffer from rapid metabolism due to phenolic hydroxyl groups . The target compound’s propoxy group likely enhances metabolic stability. Pyridyl-propanone derivatives (e.g., WHO-evaluated Nos. 2158–2160) raised genotoxicity concerns, highlighting the need to assess the cyclobutylidenepiperidine moiety for similar risks .
Pharmacokinetic Properties :
- The piperidine ring in the target compound could confer basicity, influencing tissue distribution and plasma protein binding, unlike neutral aryl ethers or glycosylated compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one with high purity?
- Methodology : Multi-step synthesis involving condensation reactions, cyclization, and functional group protection. Key parameters include:
-
Temperature control : Maintain 60–80°C during ketone formation to avoid side reactions .
-
Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
-
Catalysts : Employ palladium or copper catalysts for cross-coupling steps to improve yields .
-
Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to ensure intermediate purity .
Example Reaction Conditions Step 1: Cyclobutylidene formation Solvent: Dichloromethane, Temp: 25°C, Catalyst: None Step 2: Piperidine coupling Solvent: DMF, Temp: 70°C, Catalyst: Pd(OAc)₂ Step 3: Propionylation Solvent: Acetonitrile, Temp: 50°C, Catalyst: K₂CO₃
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical determination if crystals are obtainable .
Advanced Research Questions
Q. How can one optimize enantioselective synthesis of this compound for chiral drug development?
- Methodology :
- Chiral catalysts : Use Ru-BINAP complexes or Jacobsen catalysts to induce asymmetry during cyclobutylidene formation .
- Chromatographic separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to isolate enantiomers .
- Circular Dichroism (CD) : Validate enantiomeric excess (ee) post-synthesis .
- Key Challenge : Balancing reaction yield with enantioselectivity; kinetic resolution may be required .
Q. How do discrepancies in reported biological activity arise across studies, and how can they be resolved?
- Methodology :
-
Experimental design : Standardize assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
-
Data normalization : Use internal controls (e.g., β-galactosidase reporters) to account for variability .
-
Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ values against specific receptors) .
Common Sources of Variability Cell line differences (e.g., HEK293 vs. CHO) Solubility issues in assay buffers Batch-to-batch compound purity
Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?
- Methodology :
-
Environmental simulation : Use OECD 308/309 guidelines to assess biodegradation in water/sediment systems .
-
Bioaccumulation studies : Measure logP values and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
-
Toxicity profiling : Conduct acute/chronic toxicity assays aligned with EPA ECOTOX database protocols .
Key Parameters for Environmental Studies Hydrolysis half-life (pH 7, 25°C) Photodegradation rate under UV light Soil adsorption coefficient (Kₒc)
Q. How can advanced computational models predict the compound’s pharmacokinetic properties?
- Methodology :
- Molecular docking : Simulate interactions with CYP450 enzymes to predict metabolic pathways .
- QSAR modeling : Use topological descriptors (e.g., molecular connectivity indices) to estimate bioavailability .
- MD simulations : Analyze membrane permeability via lipid bilayer models .
- Validation : Compare in silico predictions with in vitro Caco-2 cell permeability assays .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data in different cancer cell models?
- Root Cause Analysis :
- Check for differences in cell culture conditions (e.g., serum concentration, hypoxia) .
- Verify compound stability in culture media via LC-MS .
- Resolution :
- Replicate studies using harmonized protocols (e.g., NCI-60 panel guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
